

Solubility Profile of Formetorex in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Formetorex

Cat. No.: B096578

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Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic.[1][2] It is also recognized as a key intermediate in the Leuckart synthesis of amphetamine, and its presence can be an indicator of this manufacturing process in forensic analysis.[1][2] A thorough understanding of the solubility of **Formetorex** in various organic solvents is crucial for its synthesis, purification, analytical detection, and formulation development. This technical guide provides a summary of the available solubility data for **Formetorex** and related compounds in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of this process.

Physicochemical Properties of Formetorex

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	[1][3]
Molecular Weight	163.22 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Aqueous Solubility	24.4 µg/mL (at pH 7.4)	[1][3]

Solubility Data

Direct quantitative solubility data for **Formetorex** in common organic solvents is not readily available in the public domain. However, qualitative descriptions and data from suppliers of analytical standards provide some insights. Additionally, solubility data for structurally similar compounds can offer valuable estimations.

Table 1: Solubility of **Formetorex** and Structurally Related Compounds in Organic Solvents

Compound	Solvent	Solubility	Temperature (°C)	Notes
Formetorex	Organic Solvents	Soluble	Not Specified	General qualitative statement. [4]
Acetonitrile	1 mg/mL	Not Specified	Available as a commercial solution at this concentration.	
Chloroform	Slightly Soluble	Not Specified	Inferred from analytical chemistry literature.	
Methanol	Slightly Soluble	Not Specified	Inferred from analytical chemistry literature.	
N-Formylmethamphetamine	Dimethylformamide (DMF)	30 mg/mL	Not Specified	Structurally similar compound. [5]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	Not Specified	Structurally similar compound. [5]	
Ethanol	20 mg/mL	Not Specified	Structurally similar compound. [5]	
Amphetamine	Ethanol	Soluble	Not Specified	Structurally related parent compound. [6]
Diethyl Ether	Soluble	Not Specified	Structurally related parent compound.	

Chloroform	Soluble	Not Specified	Structurally related parent compound.
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Note: The solubility of **Formetorex** is likely to be influenced by factors such as temperature, the presence of impurities, and the isomeric form of the compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like **Formetorex** in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of **Formetorex** in a specific organic solvent at a controlled temperature.

Materials:

- **Formetorex** (solid)
- Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO)
- Analytical balance
- Scintillation vials or sealed flasks
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Formetorex** to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
 - Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or GC-MS method.
 - Prepare a calibration curve using standard solutions of **Formetorex** of known concentrations.
 - Determine the concentration of **Formetorex** in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:

- Calculate the original concentration in the saturated solution by taking the dilution factor into account.
- Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Formetorex**.

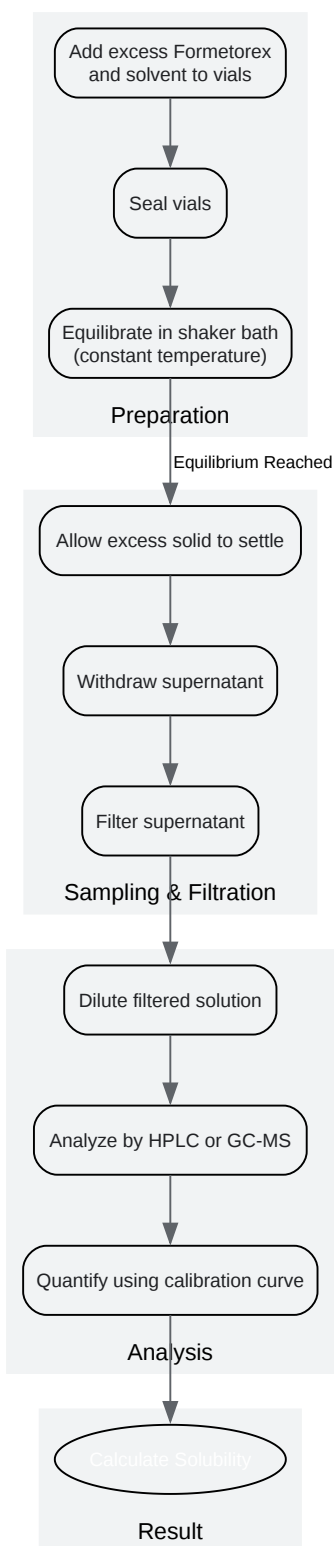


Figure 1: Experimental Workflow for Solubility Determination

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Caption: A flowchart illustrating the key stages of the isothermal shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for **Formetorex** in common organic solvents remains scarce in publicly accessible literature, qualitative information and data from analogous compounds suggest its general solubility in these media. For drug development, forensic analysis, and chemical synthesis, the experimental determination of its solubility profile using standardized methods, such as the one outlined in this guide, is highly recommended to obtain precise and reliable data. This will enable better control over processes such as purification, formulation, and the preparation of analytical standards.

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